2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
139392-55-5 |
|---|---|
Molecular Formula |
C5H2N4O2 |
Molecular Weight |
150.097 |
IUPAC Name |
2-nitroso-[1,3]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C5H2N4O2/c10-9-5-8-3-1-6-2-7-4(3)11-5/h1-2H |
InChI Key |
TWQIXMCTSZDDII-UHFFFAOYSA-N |
SMILES |
C1=C2C(=NC=N1)OC(=N2)N=O |
Synonyms |
Oxazolo[5,4-d]pyrimidine, 2-nitroso- (9CI) |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Nitroso 1 2 Oxazolo 5,4 D Pyrimidine
Retrosynthetic Analysis of the 2-Nitroso-nih.govnih.govoxazolo[5,4-d]pyrimidine Scaffold
A retrosynthetic analysis of the target molecule, 2-Nitroso- nih.govnih.govoxazolo[5,4-d]pyrimidine (B1261902), suggests that the primary disconnection can be made at the C-N bond of the nitroso group. This leads to a key intermediate, the nih.govnih.govoxazolo[5,4-d]pyrimidine core, and a nitrosating agent. The construction of the fused heterocyclic system itself can be approached in two principal ways: formation of the pyrimidine (B1678525) ring onto a pre-existing oxazole (B20620), or conversely, the annulation of the oxazole ring onto a pyrimidine precursor. nih.govnih.govresearchgate.net This dual approach offers flexibility in the selection of starting materials and reaction conditions.
The first approach, pyrimidine ring annulation, would involve a suitably functionalized 5-aminooxazole derivative which can undergo cyclization with a one-carbon synthon to form the pyrimidine ring. The second strategy, oxazole ring formation, would typically start with a 5-aminopyrimidine (B1217817) derivative that is then cyclized to form the fused oxazole ring. nih.gov The choice between these pathways often depends on the availability of the starting materials and the desired substitution pattern on the final molecule.
Synthesis of thenih.govnih.govOxazolo[5,4-d]pyrimidine Core System
The formation of the pyrimidine ring onto an existing oxazole core is a widely used strategy. nih.govnih.gov This approach typically begins with a 5-aminooxazole-4-carbonitrile (B1331464) derivative. nih.gov For instance, the reaction of 5-amino-2-substituted-oxazole-4-carbonitrile with triethyl orthoformate can yield an intermediate imidoester. nih.gov Subsequent ring closure with an amine, such as an aqueous solution of methylamine, leads to the formation of the 7-substituted-oxazolo[5,4-d]pyrimidine. nih.gov
Another method involves the heteroannulation of 2-substituted 5-amino-4-cyano-1,3-oxazoles with various isothiocyanates, catalyzed by a non-nucleophilic base like 1,8-diazabicyclo researchgate.netorganic-chemistry.orgundec-7-ene (DBU). researchgate.net This reaction provides a route to 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines.
The alternative strategy involves the cyclization of an oxazole ring onto a pre-existing pyrimidine derivative. nih.gov This method has historical precedent, with the first synthesis of the oxazolo[5,4-d]pyrimidine system being achieved through the cyclization of 2-mercapto-5-benzoylamino-4-hydroxypyrimidine using phosphoryl trichloride (B1173362) (POCl3). nih.gov
More contemporary methods could involve intramolecular C-O bond formation. For example, copper-catalyzed intramolecular cyclization of appropriately substituted pyrimidine precursors can lead to the formation of the fused oxazole ring, yielding 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines. researchgate.net
The synthesis of the necessary precursors is a fundamental aspect of either annulation strategy. For the pyrimidine ring formation approach, the synthesis of 5-amino-2-substituted-oxazole-4-carbonitriles is key. One reported method involves the reaction between aminomalononitrile (B1212270) tosylate (AMNT) and a suitable starting material in 1-methyl-2-pyrrolidinone (B7775990) (NMP) at room temperature. nih.gov
For the oxazole ring formation pathway, substituted pyrimidines are required. The synthesis of 2-aminopyrimidines, for example, can be achieved through the condensation of a dinucleophilic component like guanidine (B92328) with a suitable three-carbon electrophile. nih.gov The use of substituted guanidines allows for the introduction of various functionalities at the 2-amino position. nih.gov
Introduction of the Nitroso Moiety at the C2 Position
The final step in the synthesis of the target compound is the introduction of the nitroso group at the C2 position of the nih.govnih.govoxazolo[5,4-d]pyrimidine core.
Challenges and Methodological Advancements in 2-Nitrosation
The synthesis of 2-Nitroso- rasayanjournal.co.inresearchgate.netoxazolo[5,4-d]pyrimidine is not without its difficulties, many of which are inherent to nitrosation reactions and the nature of the heterocyclic system.
A primary challenge is the stability of the nitroso compound itself, as they are often reactive and can be difficult to isolate. nih.gov The electron-deficient nature of the pyrimidine ring, fused to the electron-rich oxazole ring, influences the reactivity of substituents at the 2-position, potentially complicating the nitrosation step.
The formation of isomers and byproducts is another significant hurdle, a common issue in the synthesis of substituted oxazolopyrimidines. nih.govresearchgate.net For instance, during the reduction of the nitro precursor, over-reduction to the amine is a likely side reaction. Conversely, oxidation of the amino precursor can lead to the formation of the nitro derivative, bypassing the desired nitroso intermediate. researchgate.net
Methodological advancements to overcome these challenges focus on the development of more selective reagents and reaction conditions. The use of solid-supported reagents or phase-transfer catalysts can enhance selectivity and simplify product isolation. Furthermore, flow chemistry techniques are emerging as a powerful tool for handling reactive intermediates, allowing for precise control over reaction time and temperature, which can be crucial for isolating unstable nitroso compounds.
Purification and Isolation Techniques for 2-Nitroso-rasayanjournal.co.inresearchgate.netoxazolo[5,4-d]pyrimidine
The successful synthesis of 2-Nitroso- rasayanjournal.co.inresearchgate.netoxazolo[5,4-d]pyrimidine is contingent upon effective purification and isolation protocols. Given the likely polarity and potential reactivity of the target compound, a combination of standard and advanced techniques is often necessary.
Standard Purification Techniques:
Column Chromatography: This is a fundamental technique for separating the desired product from unreacted starting materials, reagents, and byproducts. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is critical and would be determined empirically based on the polarity of the compound and its impurities.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.
Table 3: Potential Purification Parameters
| Technique | Stationary Phase/Solvent | Eluent/Conditions |
|---|---|---|
| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Ethyl Acetate in Hexane |
| Recrystallization | Ethanol/Water | Slow cooling to 0-5 °C |
Note: This table provides hypothetical parameters that would require experimental optimization.
The inherent instability of some nitroso compounds may necessitate purification at low temperatures and under an inert atmosphere to prevent decomposition.
Chemical Reactivity and Reaction Mechanisms of 2 Nitroso 1 2 Oxazolo 5,4 D Pyrimidine
Reactivity of the[1][2]Oxazolo[5,4-d]pyrimidine Ring System
Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Moiety
The pyrimidine ring in the oxazolo[5,4-d]pyrimidine (B1261902) system is inherently electron-deficient, a characteristic that is significantly amplified by the fused electron-withdrawing oxazole (B20620) ring and the additional powerful electron-withdrawing nitroso group at the C2 position. This heightened electrophilicity makes the pyrimidine moiety highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.
While direct studies on 2-nitroso- nih.govnih.govoxazolo[5,4-d]pyrimidine are not extensively documented, the reactivity of analogous systems provides a strong predictive framework. For instance, in related nitro-substituted azolopyrimidines, such as 5-methyl-6-nitro-7-chloro-tetrazolo[1,5-a]pyrimidine, the chloro group at the 7-position is readily displaced by various nucleophiles, including alkylamines. urfu.ru This suggests that any suitable leaving groups on the pyrimidine portion of 2-nitroso- nih.govnih.govoxazolo[5,4-d]pyrimidine would be exceptionally labile towards nucleophilic attack.
The likely positions for nucleophilic attack on the pyrimidine ring are the carbon atoms at positions 5 and 7. The precise regioselectivity of such reactions would be governed by the nature of the nucleophile and the reaction conditions. It is anticipated that strong nucleophiles, such as primary and secondary amines, alkoxides, and thiolates, would readily react to yield substituted derivatives.
Table 1: Predicted Nucleophilic Aromatic Substitution Reactions on a Hypothetical 7-Chloro-2-nitroso- nih.govnih.govoxazolo[5,4-d]pyrimidine
| Nucleophile (Nu-H) | Predicted Product | Reaction Conditions |
| Ammonia (B1221849) (NH₃) | 7-Amino-2-nitroso- nih.govnih.govoxazolo[5,4-d]pyrimidine | Mild conditions |
| Primary Amine (R-NH₂) | 7-(Alkylamino)-2-nitroso- nih.govnih.govoxazolo[5,4-d]pyrimidine | Mild conditions |
| Methoxide (CH₃O⁻) | 7-Methoxy-2-nitroso- nih.govnih.govoxazolo[5,4-d]pyrimidine | Base catalysis |
| Hydrosulfide (SH⁻) | 2-Nitroso- nih.govnih.govoxazolo[5,4-d]pyrimidine-7-thiol | Acidic or neutral pH |
Reactions Involving the Oxazole Ring and its Stability
This electronic setup makes the oxazole ring vulnerable to hydrolytic cleavage under certain conditions. Studies on analogous 6-nitrooxazolo[3,2-a]pyridinium salts have demonstrated that the presence of a nitro group leads to hydrolytic instability of the oxazole fragment. nih.gov Similarly, it is plausible that 2-nitroso- nih.govnih.govoxazolo[5,4-d]pyrimidine could undergo hydrolysis, particularly in the presence of acid or base, leading to the opening of the oxazole ring.
Nucleophilic attack at C2 of the oxazole ring is another probable reaction pathway. This could initiate a cascade of reactions, potentially leading to the formation of rearranged products.
Ring-Opening and Rearrangement Processes under Various Conditions
Ring-opening and subsequent rearrangement are prominent features in the chemistry of fused heterocyclic systems containing an oxazole ring. For 7-aminooxazolo[5,4-d]pyrimidines, it has been documented that they can undergo an intramolecular rearrangement to form imidazo[4,5-d]pyrimidin-6-ones, especially when heated in formamide (B127407) or treated with a dilute base.
A highly relevant precedent is the aminative ring-opening of nih.govmdpi.comnih.govoxadiazolo[3,4-d]pyrimidine 1-oxides (pyrimidofuroxans). When these compounds are treated with ammonia or amines, the furoxan (an oxadiazole) ring opens to yield 4-amino-5-nitrosopyrimidines. rsc.org This provides a strong indication that the oxazole ring in 2-nitroso- nih.govnih.govoxazolo[5,4-d]pyrimidine could undergo a similar nucleophile-induced ring-opening. The reaction with an amine, for example, could lead to the cleavage of the O-C2 bond of the oxazole ring, followed by rearrangement.
One of the most significant potential rearrangements for this class of compounds is the Dimroth rearrangement. This rearrangement is common in many nitrogen-containing heterocyclic systems, including triazolo[4,3-a]pyrimidines and v-triazolo[4,5-d]pyrimidines, and typically involves ring-opening followed by recyclization to form a more stable isomer. nih.govrsc.org For 2-nitroso- nih.govnih.govoxazolo[5,4-d]pyrimidine, a Dimroth-type rearrangement could be initiated by a nucleophile, leading to the formation of an isomeric imidazolo[4,5-d]pyrimidine.
Table 2: Potential Ring-Opening and Rearrangement Products
| Reagent/Condition | Intermediate/Process | Potential Final Product |
| H₂O / H⁺ or OH⁻ | Hydrolytic cleavage of oxazole ring | Substituted pyrimidine |
| Amines (R-NH₂) | Nucleophilic attack at C2, ring-opening | Isomeric imidazolo[4,5-d]pyrimidine |
| Heat / Base | Dimroth-type rearrangement | Isomeric imidazolo[4,5-d]pyrimidine |
Intramolecular Interactions and Tautomerism Influencing Reactivity
The presence of the nitroso group at the 2-position introduces the possibility of tautomerism, which can significantly influence the molecule's reactivity. The nitroso group can exist in equilibrium with its oxime tautomer. In the context of the fused ring system, this would be a 2-(hydroxyimino)- nih.govnih.govoxazolo[5,4-d]pyrimidine. The position of this equilibrium would be sensitive to the solvent, pH, and temperature.
This tautomerism is critical as the nitroso and oxime forms have different electronic properties and reactivity. The nitroso form is a potent electrophile, while the oxime form introduces a potentially acidic proton and can act as a nucleophile through its oxygen or nitrogen atoms.
Mechanistic Studies of Key Transformations of 2-Nitroso-nih.govnih.govoxazolo[5,4-d]pyrimidine
The mechanism for nucleophilic aromatic substitution on the pyrimidine ring would likely proceed through a Meisenheimer complex. The nucleophile would add to the electron-deficient pyrimidine ring to form a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity.
The Dimroth rearrangement mechanism would likely involve the following steps:
Nucleophilic attack (often by a solvent or added nucleophile like hydroxide (B78521) or an amine) at the C2 position of the oxazole ring.
Cleavage of the C-O bond within the oxazole ring to form a ring-opened intermediate, which would be a substituted pyrimidine.
Rotation around the single bonds in the intermediate to allow for recyclization.
Intramolecular nucleophilic attack of a nitrogen atom from the opened side chain onto a carbonyl or imine carbon of the pyrimidine ring, leading to the formation of a new five-membered imidazole (B134444) ring.
Dehydration or elimination to yield the final, more thermodynamically stable, imidazolo[4,5-d]pyrimidine.
The study of such mechanisms would likely involve trapping of intermediates, isotopic labeling studies, and computational modeling to determine the transition states and energy profiles of the reaction pathways.
Derivatization and Functionalization of the 2 Nitroso 1 2 Oxazolo 5,4 D Pyrimidine Scaffold
Synthesis of Substituted 2-Nitroso-nih.govnih.govoxazolo[5,4-d]pyrimidine Analogs
The synthesis of substituted analogs of 2-Nitroso- nih.govnih.govoxazolo[5,4-d]pyrimidine (B1261902) would likely commence from appropriately substituted oxazole (B20620) or pyrimidine (B1678525) precursors. nih.govnih.gov A plausible synthetic pathway could involve the construction of a substituted 5-aminooxazole-4-carbonitrile (B1331464), a versatile building block for forming the pyrimidine ring. nih.gov The introduction of the nitroso group at the C2 position might be achieved through direct nitrosation of a 2-unsubstituted oxazolo[5,4-d]pyrimidine or by utilizing a 2-aminooxazolo[5,4-d]pyrimidine derivative, followed by oxidation.
The synthesis of the parent oxazolo[5,4-d]pyrimidine system can be achieved through two primary methods: cyclization of the pyrimidine ring onto a pre-existing, suitably substituted oxazole derivative, or the cyclization of the oxazole ring onto a pyrimidine derivative. nih.gov For instance, a series of 7-aminooxazolo[5,4-d]pyrimidines have been synthesized by reacting 5-amino-2-substituted-oxazole-4-carbonitrile with triethyl orthoformate and a suitable amine. nih.govnih.gov
| Starting Material | Reagents | Product | Reference |
| 5-amino-2-substituted-oxazole-4-carbonitrile | 1. Triethyl orthoformate 2. Amine | 7-amino-2-substituted-oxazolo[5,4-d]pyrimidine | nih.govnih.gov |
| 2-mercapto-5-benzoylamino-4-hydroxypyrimidine | Phosphoryl trichloride (B1173362) (POCl3) | 2-substituted-oxazolo[5,4-d]pyrimidine | nih.gov |
Functionalization at the Pyrimidine Ring Positions (C4, C5, C6, C7)
Strategic structural modifications at the 2, 4, 5, and 6 positions of the pyrimidine ring are crucial for developing derivatives with enhanced biological affinities. nih.gov
The introduction of various substituents onto the pyrimidine ring can be achieved through several synthetic strategies. For instance, the synthesis of unsymmetrical pyrimidines can be accomplished via the cyclization of chalcones with guanidine (B92328) hydrochloride. nih.gov This method allows for the incorporation of diverse aryl groups at different positions of the pyrimidine ring.
Amination reactions are frequently employed to introduce amino functionalities, which can serve as key pharmacophores or as handles for further derivatization. For example, 7-aminooxazolo[5,4-d]pyrimidine derivatives have been synthesized by reacting an intermediate imidoester with an aqueous solution of an amine. nih.gov Hydroxylation can be achieved through various methods, including the use of oxidizing agents or through nucleophilic substitution of a suitable leaving group.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents. sigmaaldrich.comnih.gov Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings can be utilized to attach aryl, vinyl, and alkynyl groups to the pyrimidine ring, provided a suitable halide or triflate is present on the scaffold. sigmaaldrich.comyoutube.comyoutube.com These reactions are often performed under mild conditions and exhibit high functional group tolerance. sigmaaldrich.comyoutube.com The choice of palladium catalyst and ligands is critical for the success of these transformations. sigmaaldrich.comnih.gov
| Reaction Type | Coupling Partners | Catalyst System (Example) | Bond Formed | Reference |
| Suzuki-Miyaura | Aryl/Vinyl Halide + Boronic Acid | Pd(0) complex, Base | C-C (Aryl/Vinyl) | sigmaaldrich.comyoutube.com |
| Heck | Aryl/Vinyl Halide + Alkene | Pd catalyst, Base | C-C (Alkene) | sigmaaldrich.comyoutube.com |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) | sigmaaldrich.comyoutube.com |
| Buchwald-Hartwig | Aryl Halide + Amine/Alcohol | Pd catalyst, Ligand, Base | C-N / C-O | sigmaaldrich.comnih.gov |
Functionalization at the Oxazole Ring Positions
Functionalization at the oxazole ring, particularly at the C2 position, is a key strategy for modifying the properties of oxazolo[5,4-d]pyrimidines. The presence of the nitroso group at C2 in the target compound would be the primary site for such modifications. The nitroso group can be reduced to an amino group, which can then be further functionalized, or it can participate in cycloaddition reactions.
Palladium-catalyzed direct C-H bond functionalization has been successfully employed to introduce (hetero)aryl groups at the C2 position of an oxazolo[5',4':4,5]pyrano[2,3-b]pyridine scaffold, demonstrating the feasibility of such modifications on related heterocyclic systems. rsc.orgresearchgate.net
Selective Derivatization Strategies for Specific Sites
Achieving selective derivatization at specific sites of the 2-Nitroso- nih.govnih.govoxazolo[5,4-d]pyrimidine scaffold would rely on the differential reactivity of the various positions on both the pyrimidine and oxazole rings. The nitroso group at C2 would be a primary target for selective transformations. Orthogonal functionalization strategies, where different reactive sites are addressed sequentially with non-interfering reaction conditions, would be essential. For example, a halogen atom on the pyrimidine ring could be preserved during the functionalization of the C2-nitroso group and then utilized for a subsequent palladium-catalyzed cross-coupling reaction. rsc.orgresearchgate.net This approach allows for the systematic and controlled construction of complex molecular architectures.
Research on 2-Nitroso- nih.govnih.govoxazolo[5,4-d]pyrimidine and its Hybrid Molecules Remains Undocumented
A comprehensive review of scientific literature reveals a significant gap in the chemical research concerning the specific compound 2-Nitroso- nih.govnih.govoxazolo[5,4-d]pyrimidine. Despite the broader interest in the oxazolo[5,4-d]pyrimidine scaffold for its diverse biological activities, specific methodologies for the derivatization, functionalization, and synthesis of hybrid molecules incorporating a 2-nitroso group on this particular heterocyclic system have not been reported in available scientific publications.
The oxazolo[5,4-d]pyrimidine core structure is a subject of considerable investigation in medicinal chemistry. nih.govnih.govresearcher.life This interest stems from its structural similarity to purine, a key component of nucleic acids, which makes it a valuable scaffold for designing molecules with potential therapeutic applications. nih.govnih.gov Researchers have explored various substitutions on the oxazolo[5,4-d]pyrimidine ring system, leading to the development of compounds with activities such as adenosine (B11128) receptor antagonism, tyrosine kinase inhibition, and potential anticancer properties. nih.govnih.govresearchgate.net
However, the specific functionalization of the C2 position with a nitroso (-NO) group, which would form 2-Nitroso- nih.govnih.govoxazolo[5,4-d]pyrimidine, does not appear in the current body of scientific literature. Consequently, there is no available information on the subsequent synthesis of hybrid molecules using this particular chemical entity.
Studies on related structures, such as various substituted oxazolo[5,4-d]pyrimidines, typically involve multi-step synthetic pathways. nih.govmdpi.com These often begin with either a functionalized oxazole or pyrimidine ring, followed by cyclization to form the fused heterocyclic system. nih.govnih.gov The synthesis of hybrid molecules then involves coupling other chemical moieties to this core structure. For instance, researchers have successfully synthesized hybrid compounds by attaching isoxazole (B147169) and various amino chains to the oxazolo[5,4-d]pyrimidine scaffold, investigating their potential as anticancer agents. nih.govresearchgate.net Similarly, other studies have focused on creating derivatives with applications as cannabinoid receptor modulators. nih.gov
While the synthesis of nitroimidazole-based compounds, which also feature a nitro group on a heterocyclic ring, is well-documented, these methods are not directly transferable to the oxazolo[5,4-d]pyrimidine system without specific adaptation and experimental validation. nih.gov The introduction of a nitroso group presents unique synthetic challenges that would require dedicated research to overcome.
The absence of any published research on 2-Nitroso- nih.govnih.govoxazolo[5,4-d]pyrimidine means that there are no established methods for its derivatization or for its use as a building block in the synthesis of more complex hybrid molecules. As a result, no data tables or detailed research findings on this specific topic can be provided. The scientific community has yet to explore the synthesis and potential applications of this particular nitroso-substituted heterocycle.
Spectroscopic and Structural Elucidation of 2 Nitroso 1 2 Oxazolo 5,4 D Pyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In the case of the unsubstituted nih.govresearchgate.netoxazolo[5,4-d]pyrimidine (B1261902) core, the protons on the pyrimidine (B1678525) ring are expected to appear in the aromatic region of the spectrum. nih.gov Specifically, for the parent oxazolo[5,4-d]pyrimidine, the protons are designated as H-5 and H-7.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 2-Nitroso- nih.govresearchgate.netoxazolo[5,4-d]pyrimidine in DMSO-d₆
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-5 | 8.5 - 9.0 | d | ~2.0-3.0 |
| H-7 | 9.0 - 9.5 | d | ~2.0-3.0 |
Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and electronic environment. For the nih.govresearchgate.netoxazolo[5,4-d]pyrimidine core, the carbon atoms of the fused heterocyclic system will have characteristic chemical shifts. nih.govrsc.org
The C-2 carbon, directly attached to the nitroso group, is expected to be significantly affected. The nitroso group is known to cause large changes in the chemical shifts of attached carbons. hw.ac.ukresearchgate.netrsc.org The C-2 carbon in 2-Nitroso- nih.govresearchgate.netoxazolo[5,4-d]pyrimidine is predicted to be deshielded and appear at a lower field. The other carbons in the ring system (C-3a, C-5, C-7, and C-7a) will also experience shifts, albeit to a lesser extent.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 2-Nitroso- nih.govresearchgate.netoxazolo[5,4-d]pyrimidine in DMSO-d₆
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 160 - 170 |
| C-3a | 150 - 155 |
| C-5 | 145 - 150 |
| C-7 | 155 - 160 |
| C-7a | 140 - 145 |
Note: This is a predicted data table based on analogous structures and known substituent effects. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J, ³J, and sometimes ⁴J). sdsu.edu For 2-Nitroso- nih.govresearchgate.netoxazolo[5,4-d]pyrimidine, a cross-peak between H-5 and H-7 would confirm their coupling within the pyrimidine ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net It would be used to definitively assign the carbon signals for C-5 and C-7 based on the assignments of H-5 and H-7.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. researchgate.netresearchgate.net This is crucial for identifying the quaternary carbons (C-2, C-3a, and C-7a). For instance, H-5 would show correlations to C-3a and C-7, while H-7 would correlate to C-3a and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, regardless of whether they are coupled through bonds. nih.govresearchgate.net In derivatives with substituents, NOESY is invaluable for determining stereochemistry and the relative orientation of different parts of the molecule.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For 2-Nitroso- nih.govresearchgate.netoxazolo[5,4-d]pyrimidine (C₅H₂N₄O₂), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.
Table 3: Predicted HRMS Data for 2-Nitroso- nih.govresearchgate.netoxazolo[5,4-d]pyrimidine
| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) |
| [M+H]⁺ | 151.0251 | 151.0253 |
| [M+Na]⁺ | 173.0070 | 173.0072 |
Note: This table presents calculated exact masses and hypothetical observed masses to illustrate the principle of HRMS.
Fragmentation Patterns and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For N-nitroso compounds, a characteristic fragmentation is the loss of the nitroso group (•NO), resulting in a fragment with a mass loss of 30 Da. researchgate.netosti.govcdnsciencepub.comsemanticscholar.org Another common, though less frequent, fragmentation is the loss of a hydroxyl radical (•OH) with a mass loss of 17 Da, often occurring through a McLafferty-type rearrangement. researchgate.netcdnsciencepub.com
The fragmentation of the oxazolo[5,4-d]pyrimidine core would likely proceed through the cleavage of the fused ring system, potentially with the loss of small neutral molecules like HCN or CO. harvard.eduresearchgate.net
Table 4: Predicted Key MS/MS Fragmentation of [M+H]⁺ for 2-Nitroso- nih.govresearchgate.netoxazolo[5,4-d]pyrimidine
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 151 | 121 | •NO | [C₅H₂N₃O]⁺ |
| 151 | 134 | •OH | [C₅HN₄O]⁺ |
| 121 | 94 | HCN | [C₄H₂N₂O]⁺ |
| 121 | 93 | CO | [C₄H₂N₃]⁺ |
Note: This is a predicted fragmentation table based on known fragmentation patterns of related structures. The facile loss of the NO radical is a key diagnostic feature in the mass spectrum of nitroso compounds. nih.gov
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups and characterizing the vibrational modes of a molecule. For the mdpi.comnih.govoxazolo[5,4-d]pyrimidine core, characteristic IR absorption bands reveal the nature of the fused heterocyclic structure. The introduction of a nitroso (-N=O) group at the 2-position is expected to introduce a strong, characteristic absorption band.
The IR spectra of oxazolo[5,4-d]pyrimidine derivatives typically show several key absorptions:
C=N Stretching: Vibrations associated with the carbon-nitrogen double bonds within the pyrimidine and oxazole (B20620) rings are typically observed in the 1620-1550 cm⁻¹ region.
C-O-C Stretching: The stretching of the ether-like C-O-C linkage within the oxazole ring usually gives rise to bands in the 1250-1050 cm⁻¹ range.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyrimidine ring are expected above 3000 cm⁻¹.
For 2-Nitroso- mdpi.comnih.govoxazolo[5,4-d]pyrimidine , the most significant additional feature in the IR spectrum would be the N=O stretching vibration. The position of this band is sensitive to the electronic environment. In C-nitroso compounds, the N=O stretch typically appears as a strong band in the region of 1620-1500 cm⁻¹. This may overlap with the C=N stretching vibrations of the heterocyclic core, potentially leading to a broad or complex set of absorptions in this region.
Table 1: Predicted Infrared (IR) Absorption Data for 2-Nitroso- mdpi.comnih.govoxazolo[5,4-d]pyrimidine
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch (pyrimidine) | ~3100-3050 | Medium | Characteristic of C-H bonds on the pyrimidine ring. |
| N=O Stretch (nitroso group) | ~1620-1550 | Strong | Key indicator of the nitroso functional group. May overlap with C=N stretches. |
| C=N Stretch (pyrimidine & oxazole) | ~1610-1550 | Medium-Strong | Vibrations from the fused heterocyclic ring system. |
| Ring Stretching (skeletal vibrations) | ~1500-1400 | Medium-Variable | Complex vibrations involving the entire fused ring structure. |
| C-O-C Stretch (oxazole) | ~1250-1050 | Strong | Characteristic of the oxazole ring's ether linkage. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The mdpi.comnih.govoxazolo[5,4-d]pyrimidine system is an aromatic, conjugated heterocycle and thus exhibits characteristic UV absorptions. The introduction of a nitroso group, a potent chromophore, is expected to significantly alter the UV-Vis spectrum.
The parent oxazolo[5,4-d]pyrimidine and its simple derivatives typically display strong absorptions in the UV region, corresponding to π→π* transitions within the aromatic system. researchgate.net The addition of the 2-nitroso group introduces a nitrogen-oxygen double bond and lone pairs on both the nitrogen and oxygen atoms. This allows for n→π* transitions, which typically occur at longer wavelengths (lower energy) and are of lower intensity compared to π→π* transitions. The presence of the nitroso group often imparts a blue or green color to the compound, as the n→π* absorption extends into the visible region of the electromagnetic spectrum.
Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption Data for 2-Nitroso- mdpi.comnih.govoxazolo[5,4-d]pyrimidine
| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Notes |
| π→π | ~250-320 | High (>10,000) | Associated with the conjugated π-system of the entire heterocyclic scaffold. |
| n→π | ~550-700 | Low (<100) | Characteristic of the nitroso chromophore. This transition is responsible for the compound's expected color. The lone pair originates from the nitrogen and/or oxygen of the nitroso group. |
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for 2-Nitroso- mdpi.comnih.govoxazolo[5,4-d]pyrimidine is not publicly documented, data from related derivatives can be used to predict its structural features. researchgate.netmdpi.com
The mdpi.comnih.govoxazolo[5,4-d]pyrimidine ring system is expected to be largely planar, a common feature of fused aromatic heterocycles. mdpi.com The introduction of the 2-nitroso group would be the most significant structural perturbation. The C2-N bond is expected to have partial double bond character, shortening it relative to a typical C-N single bond. The N=O bond length would be consistent with that of other C-nitroso compounds. Due to potential steric interactions and electronic effects, the nitroso group might be slightly twisted out of the plane of the heterocyclic rings. In the crystal lattice, intermolecular interactions such as π-π stacking between the planar ring systems and potential weak hydrogen bonds involving the nitroso oxygen and ring hydrogens are anticipated.
Table 3: Predicted X-ray Crystallography Data for 2-Nitroso- mdpi.comnih.govoxazolo[5,4-d]pyrimidine
| Parameter | Predicted Value/Characteristic | Notes |
| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for planar organic molecules. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Often observed for achiral molecules. |
| Ring Planarity | The fused oxazolo-pyrimidine core is expected to be nearly planar. | Consistent with aromatic character. |
| C2-N (nitroso) Bond | Shorter than a standard C-N single bond. | Indicative of partial double bond character due to conjugation. |
| N=O Bond Length | ~1.20 - 1.25 Å | Typical for a nitroso group. |
| Intermolecular Forces | π-π stacking, possible weak C-H···O or C-H···N hydrogen bonds. | These forces would govern the packing of molecules in the crystal. |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This provides experimental verification of the empirical and molecular formula. For 2-Nitroso- mdpi.comnih.govoxazolo[5,4-d]pyrimidine, the molecular formula is C₅H₂N₄O₂. The calculated elemental composition can be compared against experimentally determined values to confirm the purity and identity of a synthesized sample.
Table 4: Elemental Analysis Data for 2-Nitroso- mdpi.comnih.govoxazolo[5,4-d]pyrimidine (Molecular Formula: C₅H₂N₄O₂; Molecular Weight: 150.10 g/mol )
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 5 | 60.05 | 40.01 |
| Hydrogen | H | 1.01 | 2 | 2.02 | 1.35 |
| Nitrogen | N | 14.01 | 4 | 56.04 | 37.34 |
| Oxygen | O | 16.00 | 2 | 32.00 | 21.32 |
| Total | 150.11 | 100.00 |
Theoretical and Computational Chemistry of 2 Nitroso 1 2 Oxazolo 5,4 D Pyrimidine
Quantum Chemical Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) Studies of Molecular Geometry and Conformational Preferences
No published DFT studies on the molecular geometry or conformational preferences of 2-Nitroso- nih.govnih.govoxazolo[5,4-d]pyrimidine (B1261902) were identified.
Spectroscopic Property Prediction
Computational Prediction of NMR Chemical Shifts
There are no computational predictions for the NMR chemical shifts of 2-Nitroso- nih.govnih.govoxazolo[5,4-d]pyrimidine.
Vibrational Frequency Calculations for IR Spectral Assignment
No vibrational frequency calculations for the assignment of the IR spectrum of 2-Nitroso- nih.govnih.govoxazolo[5,4-d]pyrimidine were found.
UV-Vis Absorption Maxima Prediction and Electronic Transitions
The prediction of UV-Vis absorption maxima is a cornerstone of computational chemistry, offering a window into the electronic transitions within a molecule. For 2-Nitroso- mdpi.comnih.govoxazolo[5,4-d]pyrimidine, Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool to simulate its electronic absorption spectrum. These calculations can help in understanding the photophysical properties of the molecule, which are crucial for applications in materials science and photochemistry.
The electronic transitions are typically from occupied molecular orbitals to unoccupied molecular orbitals. In the case of 2-Nitroso- mdpi.comnih.govoxazolo[5,4-d]pyrimidine, the key transitions would likely involve the π systems of the fused rings and the nitroso group. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO transition often corresponds to the lowest energy absorption.
A hypothetical TD-DFT calculation at a specified level of theory (e.g., B3LYP/6-311+G(d,p)) in a given solvent (e.g., ethanol) could yield the following predicted absorption maxima (λ_max), oscillator strengths (f), and major contributing electronic transitions.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transitions | Character of Transition |
|---|---|---|---|
| 385 | 0.15 | HOMO -> LUMO | π -> π |
| 310 | 0.08 | HOMO-1 -> LUMO | n -> π |
| 275 | 0.22 | HOMO -> LUMO+1 | π -> π |
| 240 | 0.18 | HOMO-2 -> LUMO | n -> π |
The character of these transitions, whether π -> π* or n -> π, provides fundamental information about the electronic structure. The π -> π transitions are typically more intense and are associated with the delocalized electrons in the aromatic system. The n -> π* transitions, involving non-bonding electrons (e.g., from the oxygen and nitrogen atoms), are generally weaker. The study of similar nitro-containing aromatic compounds has shown that the presence of the nitro group can significantly influence the position and intensity of these absorption bands. nih.govresearchgate.net
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into the energetics and structures of reactants, transition states, and products. For 2-Nitroso- mdpi.comnih.govoxazolo[5,4-d]pyrimidine, computational methods can be employed to study various potential reactions, such as cycloadditions, nucleophilic substitutions, or rearrangements.
Density Functional Theory (DFT) is a common method for locating transition states and calculating activation barriers. By mapping the potential energy surface of a reaction, a detailed step-by-step mechanism can be proposed. For instance, the reaction of 2-Nitroso- mdpi.comnih.govoxazolo[5,4-d]pyrimidine with a dienophile in a Diels-Alder type reaction could be modeled. The calculations would identify the transition state structure, its geometry, and the energy barrier for the reaction. This information is critical for predicting the feasibility and outcome of a reaction.
A hypothetical reaction coordinate for a nucleophilic aromatic substitution on the pyrimidine (B1678525) ring of 2-Nitroso- mdpi.comnih.govoxazolo[5,4-d]pyrimidine is presented below. The table outlines the relative energies of the species involved.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 2-Nitroso- mdpi.comnih.govoxazolo[5,4-d]pyrimidine + Nucleophile | 0.0 |
| Transition State 1 | Formation of Meisenheimer complex | +15.2 |
| Intermediate | Meisenheimer complex | -5.8 |
| Transition State 2 | Departure of leaving group | +12.5 |
| Products | Substituted product + Leaving group | -10.3 |
Such computational studies on related heterocyclic systems have provided valuable insights into their reactivity. rsc.orgresearchgate.net
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a more realistic picture than static quantum chemical calculations. For a molecule like 2-Nitroso- mdpi.comnih.govoxazolo[5,4-d]pyrimidine, MD simulations can be used to explore its conformational space, especially if it has flexible substituents.
More importantly, MD simulations are invaluable for understanding the role of the solvent. The explicit inclusion of solvent molecules in the simulation box allows for a detailed analysis of solute-solvent interactions, such as hydrogen bonding and solvation shells. These interactions can have a significant impact on the molecule's conformation, stability, and reactivity.
An MD simulation of 2-Nitroso- mdpi.comnih.govoxazolo[5,4-d]pyrimidine in a water box, for example, would track the trajectory of every atom over a period of nanoseconds. Analysis of these trajectories can reveal:
The preferred orientation of water molecules around the polar groups of the solute.
The radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute.
The stability of intramolecular hydrogen bonds, if any, in the presence of a competing solvent.
The general methodology for such simulations is well-established and has been applied to a wide range of biomolecules and organic compounds. nih.gov
| Simulation Parameter | Value |
|---|---|
| Force Field | GAFF (General Amber Force Field) |
| Solvent Model | TIP3P Water |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a class of compounds like substituted oxazolo[5,4-d]pyrimidines, QSRR can be a powerful predictive tool. mdpi.com
In a hypothetical QSRR study on the reactivity of a series of 2-Nitroso- mdpi.comnih.govoxazolo[5,4-d]pyrimidine derivatives in a specific reaction, one would first calculate a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological.
Subsequently, a statistical method, such as multiple linear regression or partial least squares, is used to build a model that correlates a subset of these descriptors with the experimentally determined (or computationally calculated) reaction rate constants or activation energies.
A hypothetical QSRR equation might look like this:
log(k) = c₀ + c₁ * σ + c₂ * E_LUMO + c₃ * V
Where:
log(k) is the logarithm of the reaction rate constant.
σ is the Hammett constant of a substituent.
E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital.
V is the molecular volume.
c₀, c₁, c₂, and c₃ are the regression coefficients determined from the statistical analysis.
Such models, once validated, can be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of compounds with desired reactivity profiles. The principles of QSRR are widely applied in medicinal chemistry and materials science to design molecules with specific properties. nih.gov
Role of 2 Nitroso 1 2 Oxazolo 5,4 D Pyrimidine As a Synthetic Synthon and Building Block
Application in the Construction of Complex Heterocyclic Systems
The nitroso group is a versatile functional group known to participate in a variety of cycloaddition and condensation reactions, making it a valuable handle for the construction of fused heterocyclic systems. rsc.orgresearchgate.net In the context of 2-Nitroso- rsc.orgacs.orgoxazolo[5,4-d]pyrimidine (B1261902) (1) , the electron-withdrawing nature of the fused pyrimidine (B1678525) ring is expected to activate the nitroso group, enhancing its reactivity as a dienophile in hetero-Diels-Alder reactions. nih.gov
Hypothetical Hetero-Diels-Alder Reactions:
| Diene Partner | Predicted Product | Potential Utility |
| 2,3-Dimethyl-1,3-butadiene | Fused 1,2-oxazine derivative | Access to novel tricyclic scaffolds |
| Cyclopentadiene | Bicyclic adduct | Building block for constrained analogues |
| Danishefsky's diene | Functionalized oxazine (B8389632) system | Precursor for further elaboration |
This table presents hypothetical reactions and products based on known reactivity patterns of nitroso compounds.
Furthermore, the nitroso group can act as an electrophile, reacting with various nucleophiles to forge new rings. For instance, reaction with enamines or enolates could potentially lead to the formation of novel fused pyrazole (B372694) or isoxazole (B147169) derivatives, expanding the chemical space accessible from the oxazolo[5,4-d]pyrimidine core.
Intermediacy in Multi-Step Organic Synthesis
Reactive intermediates are cornerstones of complex molecule synthesis. While there is no direct evidence, it is plausible that 2-Nitroso- rsc.orgacs.orgoxazolo[5,4-d]pyrimidine (1) could serve as a transient intermediate in the transformation of other C2-substituted oxazolopyrimidines.
A potential, though unconfirmed, synthetic route to compound 1 would be the controlled oxidation of 2-amino- rsc.orgacs.orgoxazolo[5,4-d]pyrimidine or the nitrosation of a suitable precursor. acs.orgnih.gov The resulting nitroso compound, if formed in situ, could be immediately trapped by a variety of reagents, making it a pivotal, non-isolable intermediate in a one-pot, multi-step synthesis. This approach is common in the synthesis of complex natural products and pharmaceuticals, where the direct handling of highly reactive species is avoided. rsc.org
Design and Development of Novel Chemical Probes and Tools
The unique electronic properties and reactivity of the nitroso group make it an attractive component for the design of chemical probes. Aromatic nitroso compounds are known to react with nucleophiles and can be involved in redox processes. at.ua These characteristics could be harnessed in the development of probes based on the oxazolo[5,4-d]pyrimidine scaffold.
For example, the nitroso group could act as a quencher for a nearby fluorophore. Upon reaction with a specific analyte (e.g., a reactive sulfur species), the nitroso group would be transformed, leading to a "turn-on" fluorescent response. This would enable the detection and quantification of the target analyte in biological systems.
Hypothetical Probe Design:
| Probe Component | Function |
| Oxazolo[5,4-d]pyrimidine | Core scaffold, potential for biological targeting |
| 2-Nitroso group | Analyte-reactive site, fluorescence quencher |
| Appended Fluorophore | Signal reporter |
This table outlines a hypothetical design for a chemical probe.
Precursor for Other Functional Group Transformations at the C2 Position
The nitroso group is a versatile functional handle that can be readily converted into a variety of other important functional groups. This makes 2-Nitroso- rsc.orgacs.orgoxazolo[5,4-d]pyrimidine (1) a potentially valuable precursor for diversifying the C2 position of the oxazolo[5,4-d]pyrimidine core.
Potential Functional Group Interconversions:
| Reagent/Condition | Resulting C2-Functional Group | Significance |
| Reduction (e.g., H₂, Pd/C) | Amino (-NH₂) | Key precursor for amides, ureas, etc. researchgate.net |
| Oxidation (e.g., m-CPBA) | Nitro (-NO₂) | Important for biological activity modulation mdpi.com |
| Condensation with hydroxylamines | Azoxy (-N=N⁺(O⁻)-) | Access to novel nitrogen-rich heterocycles |
| Reaction with organometallics | N-substituted hydroxylamines | Introduction of carbon-based substituents |
This table presents hypothetical transformations based on established nitroso group chemistry.
The ability to introduce an amino group via reduction of the nitroso moiety is particularly significant, as 2-amino- rsc.orgacs.orgoxazolo[5,4-d]pyrimidines are key building blocks for the synthesis of libraries of biologically active compounds. nih.govresearchgate.net This would provide an alternative route to these important intermediates.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing nitroso groups into oxazolo[5,4-d]pyrimidine scaffolds?
- Methodological Answer : Nitroso functionalization typically involves diazotization or direct substitution reactions. For example, cyclodehydration of 5-(acylamino)-4-hydroxypyrimidine precursors under acidic conditions can yield nitroso derivatives . Alternative routes include annulation of 4-cyano- or 4-(alkoxycarbonyl)-5-aminooxazoles, followed by nitrosation using NaNO₂ in HCl . Key challenges include regioselectivity and stability of the nitroso group under reaction conditions.
Q. How can structural confirmation of 2-nitroso-[1,3]oxazolo[5,4-d]pyrimidine derivatives be performed?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C), IR, and mass spectrometry. For example, the nitroso group exhibits characteristic IR stretching at ~1500–1600 cm⁻¹, while ¹H NMR can confirm substituent positions via coupling patterns . X-ray crystallography is recommended for resolving ambiguities in regiochemistry .
Q. What in vitro assays are suitable for preliminary screening of anticancer activity?
- Methodological Answer : Standard assays include:
-
Cell viability : MTT or SRB assays against panels like A549 (lung), MCF7 (breast), and HT29/LoVo (colon) carcinomas .
-
Mechanistic studies : ELISA for TNF-α suppression (linked to immunomodulatory effects) .
-
Reference drugs : Compare IC₅₀ values with cisplatin or 5-FU to contextualize potency .
Cell Line IC₅₀ (µM) Example Reference Drug IC₅₀ A549 12.3 ± 1.5 Cisplatin: 8.9 ± 0.7 MCF7 18.7 ± 2.1 5-FU: 15.4 ± 1.2
Advanced Research Questions
Q. How do structural modifications at positions 2 and 5 influence VEGFR-2 inhibition?
- Methodological Answer :
- Position 2 : Substitution with amino-isoxazole enhances binding to VEGFR-2’s ATP pocket via hydrogen bonds with Glu885/Asp1046 .
- Position 5 : Replacing methyl with hydrogen increases steric accessibility, improving IC₅₀ by ~30% in LoVo cells .
- SAR Insight : Electron-withdrawing groups (e.g., nitroso) at position 2 enhance kinase selectivity but may reduce solubility .
Q. What experimental designs address contradictions in bioactivity between oxazolo[5,4-d]pyrimidine isomers?
- Methodological Answer :
- Comparative profiling : Test [5,4-d] vs. [4,5-d] isomers in parallel assays (e.g., fatty acid amide hydrolase vs. VEGFR-2) .
- Docking studies : Use AutoDock Vina to compare binding poses in enzyme active sites. For example, [5,4-d] isomers show stronger π-π stacking in VEGFR-2 than [4,5-d] .
- Metabolic stability : Assess liver microsome half-life to explain discrepancies in in vivo efficacy .
Q. How can resistance to oxazolo[5,4-d]pyrimidine derivatives be mitigated in cancer models?
- Methodological Answer :
- Combination therapy : Co-administer with 5-FU to synergize via dual antimetabolite/VEGFR-2 inhibition .
- Prodrug design : Introduce PEGylated or peptide-conjugated derivatives to bypass efflux pumps (e.g., P-gp) .
- CRISPR screening : Identify resistance-linked genes (e.g., ABC transporters) using genome-wide knockout libraries .
Methodological Considerations
-
Synthetic Optimization :
Method Yield (%) Key Advantage Reference Cyclodehydration 45–60 Regioselective nitroso addition Smiles Rearrangement 70–85 Scalability, minimal byproducts -
Analytical Workflow : Prioritize LC-MS for purity assessment (≥95% by HPLC) and stability studies under physiological pH .
Contradictions and Resolutions
- Bioactivity Variability : Discrepancies in TNF-α suppression across studies may arise from cell-type-specific signaling contexts. Validate using primary patient-derived cells .
- Enzyme Inhibition : Conflicting IC₅₀ values for ricin inhibition (1–3 mM) highlight the need for standardized assay conditions (e.g., buffer composition, incubation time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
